molecular formula C21H21FN4O2 B2725062 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921531-43-3

4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Katalognummer: B2725062
CAS-Nummer: 921531-43-3
Molekulargewicht: 380.423
InChI-Schlüssel: SCUKDPADLXRKGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic benzamide derivative designed for pharmaceutical and oncology research. This compound features a pyridazinone core linked to a 4-(dimethylamino)benzamide group via an ethyl chain, with a 4-fluorophenyl substituent on the pyridazinone ring. This molecular architecture is characteristic of compounds investigated for their potent biological activities, particularly as epigenetic modulators and kinase inhibitors . Compounds with closely related structures have demonstrated significant promise as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes targeted for the treatment of various cancers, and inhibitors can induce cell cycle arrest, promote apoptosis, and increase acetylation levels of histone proteins like histone H3 . The structural elements present in this molecule—specifically the fluorophenyl group and the benzamide moiety—are frequently employed in the development of targeted therapies, including EGFR/HDAC dual inhibitors for aggressive cancers like triple-negative breast cancer . The presence of the dimethylamino group is a common feature in drug design that can influence the compound's solubility and its interaction with biological targets. As a research chemical, this benzamide derivative is a valuable candidate for in vitro studies aimed at understanding its mechanism of action, profiling its inhibitory activity against specific enzyme isoforms, and evaluating its anti-proliferative effects on cancer cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to use.

Eigenschaften

IUPAC Name

4-(dimethylamino)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-25(2)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUKDPADLXRKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(Dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article synthesizes available research on its biological activity, including molecular docking studies, synthesis processes, and potential therapeutic applications.

  • Molecular Formula : C25H28N4O4
  • Molecular Weight : 448.5 g/mol
  • IUPAC Name : 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. Here are some key findings:

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for various enzymes, including dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. Molecular docking studies have shown strong binding affinity to DHFR, suggesting its potential as a therapeutic agent against cancer.

Enzyme Binding Affinity (ΔG) Reference
Dihydrofolate Reductase-9.0 kcal/mol

Anticancer Activity

A study highlighted the compound's potential as a class I selective histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy. The compound demonstrated effective inhibition of HDAC activity, indicating its role in cancer cell growth regulation.

Case Studies and Experimental Findings

  • Molecular Docking Studies :
    • The compound was subjected to molecular docking simulations against DHFR using AutoDock Vina, revealing strong interactions that could inhibit enzyme activity effectively.
    • The docking results indicated the formation of multiple hydrogen bonds with key amino acids in the active site of DHFR, enhancing its inhibitory profile.
  • Antimicrobial Properties :
    • Preliminary tests showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While it exhibited good activity against Staphylococcus aureus and Bacillus subtilis, its effectiveness against Gram-negative bacteria was limited.
Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing the pyridazine moiety, such as 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, exhibit significant anticancer properties. Research has shown that these derivatives can act as potent inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell cycle progression. Inhibition of HDACs has been associated with the reactivation of tumor suppressor genes, making these compounds valuable in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. The structural characteristics of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide suggest potential interactions with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. Studies have reported that derivatives with similar structures can inhibit MAO-B activity, thereby increasing levels of neuroprotective neurotransmitters such as dopamine .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. Research indicates that modifications to the dimethylamino group and the fluorophenyl moiety can significantly influence biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties may improve binding affinity to target enzymes or receptors .

HDAC Inhibition

A notable case study involved the synthesis and evaluation of various derivatives of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide for their HDAC inhibitory activity. One derivative demonstrated an IC50 value significantly lower than that of existing HDAC inhibitors, indicating its potential as a lead compound for further development in cancer therapeutics .

Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of similar pyridazine derivatives in models of Parkinson's disease. The results showed that these compounds not only inhibited MAO-B but also exhibited antioxidant properties, thereby protecting neuronal cells from oxidative stress-induced damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridazinone-Based Anticancer Agents

  • (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b) Structural Differences: This compound replaces the ethyl linker with a methylene group and introduces a chiral center. The pyridazinone ring is substituted with a 4-((dimethylamino)methyl)phenyl group instead of 4-fluorophenyl. Activity: Demonstrated potent HDAC inhibition (IC₅₀ < 10 nM for HDAC1/2/3) and significant antitumor activity in SKM-1 xenograft models (TGI = 78% at 30 mg/kg, oral dosing). It also showed minimal hERG inhibition (IC₅₀ = 34.6 μM), indicating a favorable safety profile . Advantage: Superior oral bioavailability and immune-dependent efficacy compared to the query compound, which lacks reported in vivo data.
  • N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide Structural Differences: The benzamide is replaced with an acetamide linker, and the pyridazinone bears a 2-fluoro-4-methoxyphenyl group.

Pyridazinone-Antipyrine Hybrids

  • Compound 6g (N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide) Structural Differences: Incorporates an antipyrine (pyrazole) moiety and a propanamide linker. The pyridazinone is substituted with a 4-(4-fluorophenyl)piperazine group. Activity: IR and NMR data confirm structural integrity, but biological activity is unspecified. The piperazine group may enhance binding to serotonin or dopamine receptors .

Phosphate-Linked Pyridazinone Derivatives

  • Example 7 (EUROPEAN PATENT APPLICATION) Structural Differences: Contains a phosphate ester and a trifluoromethylpyrimidine group. The pyridazinone is substituted with a 4-fluorophenyl group and a chlorophenyl-cyanophenoxy side chain. Activity: Designed for improved solubility and prodrug activation. The trifluoromethyl group enhances metabolic stability and target affinity .

Q & A

Q. What are the recommended synthetic strategies for constructing the pyridazinone core in this compound?

The pyridazinone moiety can be synthesized via cyclocondensation of γ-keto esters with hydrazines under acidic conditions. For example, reacting ethyl 4-fluorobenzoylacetate with hydrazine hydrate in ethanol under reflux yields the 6-oxopyridazin-1(6H)-yl scaffold. Post-functionalization of the pyridazinone nitrogen with a bromoethyl linker allows coupling to the benzamide precursor via nucleophilic substitution .

Q. How can the dimethylamino-benzamide subunit be optimized for improved solubility without compromising bioactivity?

Substituent effects on solubility can be systematically studied using logP calculations (e.g., via ChemAxon or Schrödinger software) and experimental validation. Introducing polar groups (e.g., hydroxyls) or using salt forms (e.g., hydrochloride) may enhance aqueous solubility. Evidence from similar dimethylamino-containing compounds shows that maintaining the planar benzamide structure is critical for target binding .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyridazinone and benzamide groups. The dimethylamino protons appear as a singlet (~2.8–3.2 ppm), while the fluorophenyl group shows splitting patterns consistent with para-substitution.
  • HRMS : Validates molecular formula (e.g., [M+H]+ via ESI).
  • X-ray crystallography : Resolves conformational flexibility of the ethyl linker and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the coupling of the pyridazinone and benzamide moieties?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, are effective for optimizing coupling reactions. Key variables include temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., K2_2CO3_3 or Cs2_2CO3_3). Continuous-flow reactors (as in ) reduce side reactions by improving mixing and heat transfer .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to kinase targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) can model interactions with ATP-binding pockets. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) assess electronic effects of the 4-fluorophenyl and dimethylamino groups on binding. Comparative analysis with co-crystallized ligands (PDB entries) validates predictions .

Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?

  • Data validation : Re-test bioactivity under standardized conditions (e.g., ATP concentration, pH).
  • Conformational analysis : Use NMR or X-ray to confirm the dominant solution-phase conformation.
  • Off-target profiling : Screen against related kinases (e.g., JAK2, EGFR) to identify non-specific interactions .

Q. What strategies are effective for analyzing metabolic stability in hepatic microsomes?

  • LC-MS/MS : Quantify parent compound and metabolites over time.
  • Structural modification : Introduce deuterium at metabolically labile sites (e.g., ethyl linker) to prolong half-life.
  • Enzyme inhibition assays : Identify CYP450 isoforms responsible for degradation using selective inhibitors .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating kinase inhibition potency?

Use fluorescence-based ADP-Glo™ or TR-FRET assays to measure IC50_{50} values. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream phosphorylation targets (e.g., STAT3). Ensure assay buffers mimic physiological ionic strength and Mg2+^{2+} levels .

Q. How can researchers differentiate between allosteric and competitive inhibition mechanisms?

  • Kinetic studies : Analyze Lineweaver-Burk plots for changes in VmaxV_{max} and KmK_m.
  • Surface plasmon resonance (SPR) : Measure binding kinetics in real time.
  • Mutagenesis : Introduce mutations at suspected allosteric sites (e.g., αC-helix) and assess activity loss .

Data Contradiction Resolution

Q. How to resolve conflicting cytotoxicity data across cell lines?

  • Cell line authentication : Confirm absence of cross-contamination (STR profiling).
  • Microenvironment modeling : Test under hypoxic vs. normoxic conditions.
  • Pathway enrichment analysis : Use RNA-seq to identify differential gene expression linked to resistance mechanisms .

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